Product packaging for Lomitapide-d8(Cat. No.:)

Lomitapide-d8

Cat. No.: B1153098
M. Wt: 701.77
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Lomitapide (B243) and its Deuterated Analog, Lomitapide-d8, in Advanced Research Paradigms

Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a key intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines. drugbank.comnih.gov By inhibiting MTP, lomitapide effectively reduces the production of very-low-density lipoproteins (VLDL) and chylomicrons, leading to a significant reduction in plasma levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides. drugbank.comnih.gov This mechanism of action has established lomitapide as a therapeutic option for certain dyslipidemias. musechem.com

In the realm of advanced research, the synthesis and application of deuterated analogs of drugs like lomitapide offer a sophisticated approach to understanding complex biological processes. This compound, a deuterated version of lomitapide, serves as a critical tool for researchers. metsol.comacs.org While its primary and most documented application is as an internal standard for the highly precise quantification of lomitapide in biological samples using mass spectrometry, its utility extends into more nuanced areas of investigation. metsol.comacs.orgnih.gov

The incorporation of deuterium (B1214612) into the lomitapide molecule allows for the exploration of its metabolic fate with greater clarity. nih.gov Researchers can use this compound to trace the metabolic pathways of the parent drug, differentiate between the drug and its metabolites, and investigate potential drug-drug interactions at a molecular level. drugbank.comnih.gov Although specific studies detailing the use of this compound in advanced mechanistic studies are not widely available in the public domain, the principles of stable isotope labeling suggest its potential in elucidating the intricacies of MTP inhibition and lipid metabolism. metsol.comnih.gov The use of stable isotope-labeled compounds is a powerful strategy for tracking metabolic pathways and understanding the dynamics of metabolic networks. acs.orgnih.gov

Rationale for Deuteration in Pharmaceutical and Analytical Sciences

The substitution of hydrogen with deuterium, a process known as deuteration, is a subtle yet powerful strategy in pharmaceutical and analytical sciences. wikipedia.org This seemingly minor change, which doubles the mass of the hydrogen atom, can have profound effects on the physicochemical properties of a molecule without significantly altering its shape or biological activity. wikipedia.orgnih.gov

One of the primary drivers for deuteration is the kinetic isotope effect (KIE) . nih.govacs.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. nih.gov Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position. acs.orgjuniperpublishers.com In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the oxidation of C-H bonds. juniperpublishers.com By selectively replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the rate of metabolism can be slowed down. wikipedia.org This can lead to several potential benefits, including:

Altered Metabolic Pathways: Deuteration can lead to "metabolic shunting," where the metabolism of the drug is redirected away from the formation of undesirable or toxic metabolites towards pathways that produce inactive or less harmful metabolites. wikipedia.org

In analytical sciences, the distinct mass of deuterium makes deuterated compounds invaluable as internal standards in quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). metsol.comnih.gov Since a deuterated standard is chemically identical to the analyte of interest, it co-elutes and ionizes similarly, but is distinguishable by its higher mass. This allows for precise and accurate quantification of the non-deuterated compound in complex biological matrices by correcting for variations in sample preparation and instrument response. metsol.comnih.gov this compound is a prime example of a deuterated compound designed for this purpose. metsol.comacs.org

The table below summarizes the key rationales for deuteration in pharmaceutical and analytical sciences:

Rationale for DeuterationDescriptionApplication in Research
Kinetic Isotope Effect (KIE) The C-D bond is stronger than the C-H bond, leading to a slower rate of reactions involving the cleavage of this bond.To slow down drug metabolism, improve pharmacokinetic profiles, and investigate reaction mechanisms.
Improved Metabolic Stability Reduced rate of metabolism can increase a drug's half-life and exposure.Development of drugs with potentially more favorable dosing regimens.
Metabolic Shunting Redirecting metabolism away from the formation of toxic or unwanted metabolites.Designing safer drug candidates with improved toxicity profiles.
Internal Standard in Mass Spectrometry The distinct mass of deuterated compounds allows for precise quantification of the non-deuterated analyte.Accurate measurement of drug concentrations in biological fluids during pharmacokinetic and drug metabolism studies.
Mechanistic Studies Tracing the fate of molecules in biological systems to elucidate metabolic pathways and enzyme mechanisms.Understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics.

Properties

Molecular Formula

C₃₉H₂₉D₈F₆N₃O₂

Molecular Weight

701.77

Synonyms

N-(2,2,2-Trifluoroethyl)-9-[4-[4-[[[4’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]carbonyl]amino]-1-piperidinyl]butyl]-9H-fluorene-9-carboxamide-d8;  AEGR 733-d8;  BMS 201038-d8;  BMS 201038-01-d8;  BMS 201238-d8; 

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Lomitapide D8

Synthetic Pathways for Deuterated Lomitapide (B243) Analogs

The synthesis of Lomitapide-d8 involves the introduction of eight deuterium (B1214612) atoms onto the butyl chain that links the fluorene and piperidinyl moieties of the Lomitapide molecule. The formal name of this compound is N-(2,2,2-trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-1-piperidinyl]butyl-d8]-9H-fluorene-9-carboxamide. This specific placement is crucial for its function as an internal standard, as it is a metabolically stable position less likely to undergo hydrogen-deuterium exchange.

Deuterium Incorporation Strategies

One plausible strategy is the use of a deuterated 1,4-dibromobutane or a similar bifunctional butyl synthon where all eight hydrogens have been replaced with deuterium. This deuterated intermediate would then be reacted with the fluorene and piperidine (B6355638) fragments of the molecule through nucleophilic substitution reactions to assemble the final this compound structure.

Another potential method is catalytic deuterium gas (D2) reduction of a suitable unsaturated precursor. For instance, a precursor containing a butynyl or butenyl chain could be subjected to catalytic hydrogenation using a palladium or platinum catalyst in the presence of deuterium gas, leading to the saturation of the chain with deuterium atoms.

Optimization of Synthetic Yields and Deuterium Enrichment

The optimization of synthetic routes for deuterated compounds focuses on two key aspects: maximizing the chemical yield of the final product and achieving the highest possible level of deuterium incorporation.

Table 1: Factors Influencing Synthetic Yield and Deuterium Enrichment

FactorInfluence on YieldInfluence on Deuterium EnrichmentOptimization Strategies
Choice of Deuterated Reagent Can affect reaction kinetics and side reactions.Purity of the deuterated reagent is paramount.Sourcing high-purity deuterated starting materials.
Catalyst Selection Crucial for efficiency in catalytic deuteration.Can influence the extent and selectivity of deuterium incorporation.Screening various catalysts (e.g., Pd/C, PtO2) and catalyst loadings.
Reaction Conditions Temperature, pressure, and reaction time can impact yield.Can affect H/D exchange and scrambling.Careful control of temperature and pressure; monitoring reaction progress to determine optimal time.
Solvent Can influence solubility and reactivity.Protic solvents can lead to unwanted H/D exchange.Use of aprotic, anhydrous solvents.
Purification Methods Can lead to product loss.Isotopic fractionation is generally minimal with standard techniques.Optimization of chromatographic conditions to maximize recovery.

To ensure high deuterium enrichment, it is critical to use deuterated reagents with very high isotopic purity and to employ reaction conditions that minimize back-exchange with protic sources. Anhydrous solvents and inert atmospheres are often essential. The final product's isotopic purity is a key quality parameter, with a purity of ≥99% deuterated forms (d1-d8) being a common specification for use as an internal standard. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of this compound

Rigorous analytical techniques are employed to confirm the structure, verify the location of deuterium atoms, and assess the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

NMR spectroscopy is a powerful tool for determining the precise location of deuterium atoms in a molecule. In ¹H NMR, the absence of signals at specific chemical shifts corresponding to the protons of the butyl chain in the non-deuterated Lomitapide standard would confirm successful deuteration.

Furthermore, ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei. The resulting spectrum would show signals corresponding to the deuterated positions, providing definitive evidence of their location on the butyl chain. The integration of these signals can also provide a quantitative measure of the deuterium incorporation at each site.

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is essential for determining the molecular weight and assessing the isotopic purity of this compound. The molecular formula of this compound is C₃₉H₂₉D₈F₆N₃O₂. researchgate.netumsl.edutandfonline.com This corresponds to a calculated molecular weight of approximately 701.8 g/mol , which is 8 mass units higher than the non-deuterated Lomitapide (approximately 693.7 g/mol ). researchgate.net

HRMS analysis can resolve the isotopic distribution of the compound, allowing for the quantification of the relative abundance of molecules with different numbers of deuterium atoms (from d0 to d8). This is crucial for confirming the high isotopic enrichment required for an internal standard. The analysis would aim to demonstrate that the d8 species is the most abundant, with minimal contributions from lower deuterated forms.

Chromatographic Purity and Impurity Profiling of Deuterated Standards

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to determine the chemical purity of this compound and to identify any potential impurities. These methods separate the deuterated standard from any non-deuterated Lomitapide, synthetic precursors, by-products, or degradation products.

Impurity profiling is a critical aspect of quality control for any pharmaceutical standard. outsourcedpharma.com It involves the identification and quantification of all impurities present in the sample. For a deuterated standard, it is particularly important to quantify the amount of the non-deuterated analog, as its presence could interfere with the accuracy of analytical measurements. The development of robust chromatographic methods ensures that the this compound standard is of high purity and suitable for its intended use in quantitative bioanalysis.

Lomitapide D8 in Quantitative Bioanalytical Method Development and Validation

Role as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for ensuring the accuracy and precision of the results. wuxiapptec.com An IS is a compound of known concentration added to all calibration standards, quality control samples, and study samples before processing. bioanalysis-zone.comscioninstruments.com It helps to correct for variability that can occur during sample preparation, injection, chromatographic separation, and detection. wuxiapptec.comscispace.com

Lomitapide-d8 is specifically designed for this purpose in the quantification of lomitapide (B243). caymanchem.combiomol.combertin-bioreagent.com As a stable isotope-labeled internal standard (SIL-IS), this compound is the preferred choice for LC-MS based bioanalysis. wuxiapptec.comscispace.com This preference is due to its chemical and physical properties being nearly identical to the analyte, lomitapide. wuxiapptec.com This similarity ensures that both compounds behave consistently during extraction, chromatography, and ionization, which allows the IS to effectively compensate for potential analyte loss and signal fluctuations, thereby improving method reliability. wuxiapptec.comscispace.com The analyte-to-IS peak area ratio is used for quantification, which significantly enhances the accuracy and precision of the measurements. wuxiapptec.com

Development of Robust LC-MS/MS Methods for Lomitapide Quantification

The development of a robust LC-MS/MS method is a prerequisite for the reliable quantification of drugs and their metabolites in biological fluids. nih.govresearchgate.net LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it a cornerstone of modern bioanalysis. researchgate.netijrar.com For lomitapide, validated LC-MS/MS methods are used to determine its concentration, along with its metabolites, in plasma samples for pharmacokinetic assessments. fda.gov

The use of this compound is integral to this process. As a SIL-IS, it co-elutes very closely with the unlabeled lomitapide, meaning it experiences nearly identical matrix effects and ionization efficiency in the mass spectrometer's ion source. wuxiapptec.comscispace.com This is a critical advantage because matrix components can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate results. researchgate.net By tracking the response of this compound relative to lomitapide, these variations can be effectively normalized. wuxiapptec.com

Key steps in developing a robust LC-MS/MS method using this compound include:

Optimization of Chromatographic Conditions: Achieving good separation of lomitapide from other matrix components to minimize interference. ijrar.com

Mass Spectrometry Tuning: Optimizing parameters like collision energy for selected reaction monitoring (SRM) to maximize the signal-to-noise ratio for both lomitapide and this compound. researchgate.net

Sample Preparation: Developing an efficient extraction procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to recover the analyte and IS from the biological matrix. wuxiapptec.com this compound is added before extraction to account for any analyte loss during this stage. wuxiapptec.com

A typical LC-MS/MS method for lomitapide would involve separation on a C18 column and detection using a triple quadrupole mass spectrometer. google.comnih.gov The table below outlines typical parameters for such a method.

ParameterTypical Setting/ValueRationale
Chromatography
ColumnC18 (e.g., 4.6 x 50 mm, 3.5 µm)Provides good retention and separation for hydrophobic molecules like lomitapide. nih.gov
Mobile PhaseIsocratic or gradient elution with acetonitrile/methanol and water with formic acidCommon solvents for reverse-phase chromatography; formic acid aids in protonation for positive ion mode MS. nih.gov
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveESI is standard for molecules like lomitapide; positive mode is suitable for nitrogen-containing compounds. researchgate.net
DetectionSelected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the IS. researchgate.net
Internal Standard
CompoundThis compoundStable isotope-labeled IS ensures co-elution and similar ionization behavior to the analyte, correcting for matrix effects and variability. wuxiapptec.comscispace.com
ConcentrationConstant amount added to all samples, typically near the geometric mean of the calibration range.Ensures consistent performance across the analytical run. bioanalysis-zone.com

Application in Complex Biological Matrices and Metabolomics Studies

Bioanalytical methods must be robust enough to handle complex biological matrices like plasma, serum, and urine, which contain numerous endogenous substances that can interfere with analysis. nih.govnih.gov Lomitapide and its metabolites have been quantified in human plasma using validated LC-MS/MS methods to support clinical studies. fda.gov The use of this compound in these assays is crucial for mitigating matrix effects and ensuring reliable data from these complex samples. wuxiapptec.comresearchgate.net

Metabolomics, the comprehensive study of small molecules (metabolites) in biological systems, also relies heavily on high-resolution LC-MS. nih.govifcc.org This field aims to identify biomarkers and understand metabolic pathways affected by disease or drug treatment. nih.govfrontiersin.org While untargeted metabolomics provides a broad profile of metabolites, targeted quantitative methods are needed to validate potential biomarkers. generalmetabolics.com In this context, a stable isotope-labeled internal standard like this compound is invaluable for accurately quantifying lomitapide's effect on the metabolome or for tracking its metabolic fate alongside endogenous metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

This compound is also intended for use as an internal standard for the quantification of lomitapide by Gas Chromatography-Mass Spectrometry (GC-MS). caymanchem.combiomol.combertin-bioreagent.com GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. mdpi.com For a compound to be suitable for GC analysis, it must be thermally stable and sufficiently volatile.

The use of a deuterated internal standard in GC-MS is a common practice to improve quantitative accuracy. scioninstruments.comnih.gov The IS, which is chemically similar to the analyte, is added to the sample and helps to correct for variations during sample preparation and injection. scioninstruments.commdpi.com Pyrolysis-GC/MS, a technique that involves thermal decomposition of non-volatile samples prior to analysis, has successfully used deuterated polymeric internal standards to correct for variability. nih.govmdpi.com This demonstrates the principle's applicability even for complex analyses. Although specific published applications of GC-MS for lomitapide quantification are less common than LC-MS methods, the availability of this compound provides the necessary tool for developing such a method should the need arise. caymanchem.combiomol.com

Validation Parameters for Deuterated Internal Standards in Bioanalysis

For a bioanalytical method to be used in regulated studies, it must undergo a thorough validation process to demonstrate its reliability. nih.goveuropa.eu The validation ensures that the method is suitable for its intended purpose. ajpsonline.com For chromatographic assays like LC-MS/MS, full validation includes assessing parameters such as selectivity, specificity, accuracy, precision, calibration curve, range, stability, and matrix effect. europa.eu The use of a deuterated internal standard like this compound is a key part of the strategy to meet the stringent acceptance criteria for these parameters. scispace.com

Accuracy, Precision, and Selectivity Assessments

Accuracy refers to the closeness of the mean test results to the true or nominal concentration of the analyte. nih.gov It is typically assessed by analyzing quality control (QC) samples prepared at a minimum of four concentration levels: Lower Limit of Quantitation (LLOQ), low, medium, and high. who.int For the results to be acceptable, the mean concentration should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%. ajpsonline.com

Precision describes the closeness of agreement among a series of measurements from the same sample. ajpsonline.com It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). ajpsonline.com Like accuracy, it is evaluated at multiple QC levels. The CV should not exceed 15%, except for the LLOQ, where a CV of up to 20% is acceptable. ajpsonline.com The use of a SIL-IS like this compound significantly improves both accuracy and precision by compensating for procedural variations. wuxiapptec.comscispace.com

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. europa.euwho.int For LC-MS/MS methods, this is evaluated by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and the IS. europa.eu According to ICH M10 guidelines, the response from interfering components should not be more than 20% of the analyte response at the LLOQ, and not more than 5% of the IS response. europa.eu

The table below summarizes the typical acceptance criteria for these validation parameters.

Validation ParameterKey AssessmentAcceptance Criteria
Accuracy Analysis of QCs at LLOQ, Low, Medium, High levels (n≥5). nih.govMean concentration within ±15% of nominal (±20% at LLOQ). ajpsonline.com
Precision Analysis of QCs at LLOQ, Low, Medium, High levels (n≥5). nih.govCoefficient of Variation (CV) ≤15% (≤20% at LLOQ). ajpsonline.com
Selectivity Analysis of blank matrix from multiple sources. europa.euInterference at analyte RT ≤20% of LLOQ response. Interference at IS RT ≤5% of IS response. europa.eu

Stability and Matrix Effect Evaluation

Stability of the analyte must be demonstrated under various conditions that samples may experience during a study. This includes the stability of stock solutions, stability in the biological matrix at room temperature (bench-top), during freeze-thaw cycles, and long-term storage at frozen temperatures. fda.gov The analyte is considered stable if the mean concentration of the stability test samples is within ±15% of the nominal concentration. fda.gov Since a SIL-IS has nearly identical chemical properties to the analyte, it is expected to have similar stability, although this can sometimes be a pitfall if the IS masks true analyte degradation. scispace.com Therefore, stability experiments are crucial.

Matrix Effect is the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix. bioanalysis-zone.comresearchgate.net It is a significant concern in LC-MS/MS analysis. researchgate.net The matrix effect is evaluated by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. bioanalysis-zone.com A SIL-IS like this compound is the best tool to compensate for matrix effects because it is affected in the same way as the analyte. wuxiapptec.comscispace.com The IS-normalized matrix factor should be close to one, indicating that the IS has effectively corrected for the matrix effect. bioanalysis-zone.com This is typically assessed across multiple lots of the biological matrix to ensure method ruggedness. bioanalysis-zone.commdpi.com

Isotopic Tracing in Pharmacokinetic and Metabolic Research of Lomitapide

Elucidation of Lomitapide (B243) Metabolic Pathways using Deuterated Analogs

Lomitapide undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govdrugbank.com The main metabolic pathways include oxidation, oxidative N-dealkylation, and piperidine (B6355638) ring opening, leading to the formation of its primary inactive metabolites, M1 and M3. nih.gov Deuterated analogs like Lomitapide-d8 are instrumental in confirming and further detailing these transformation processes.

The use of stable isotope-labeled compounds is a powerful strategy for the discovery of previously unknown or low-abundance metabolites. mdpi.comacs.org In a typical experiment, a biological system (e.g., human liver microsomes) is incubated with a mixture of the parent drug (lomitapide) and its deuterated version (this compound). When the resulting mixture is analyzed by mass spectrometry, metabolites originating from the drug will appear as doublet peaks with a specific mass difference corresponding to the number of deuterium (B1214612) atoms. This "isotope signature" allows for the confident identification of drug-related material against a complex biological background.

While the major metabolites of lomitapide, M1 and M3, are well-documented, isotopic tracing could potentially uncover minor metabolic pathways. nih.gov For instance, further oxidation or conjugation of the primary metabolites could be identified by searching for the characteristic isotopic doublets.

Illustrative Example of Metabolite Identification:

Observed m/z (Lomitapide) Observed m/z (this compound) Mass Difference (Da) Plausible Identification
694.28702.338Parent Drug
582.23590.288Metabolite M1 (N-dealkylation product)
112.05112.050Metabolite M3 (Piperidine ring fragment)
710.27718.328Hypothetical Hydroxylated Metabolite

This table is for illustrative purposes to demonstrate the principle of metabolite identification using isotopic labeling.

This compound is crucial as an internal standard for accurately quantifying both the parent drug and its metabolites. nih.gov By adding a known amount of this compound to a sample, any variations in sample preparation or instrument response can be normalized, allowing for precise determination of the concentrations of lomitapide and its metabolites over time. wuxiapptec.comresearchgate.net This enables the calculation of key kinetic parameters for metabolite formation, such as the rate of formation and the intrinsic clearance of the metabolic pathways.

Illustrative Data on Metabolite Formation Kinetics:

Time (min) Lomitapide Concentration (µM) Metabolite M1 Concentration (µM)
010.00.00
58.51.45
156.23.68
303.95.89
601.58.21

This table provides a hypothetical example of data that could be generated from an in vitro metabolism study using this compound as an internal standard to quantify the disappearance of the parent drug and the appearance of a metabolite.

Investigation of Deuterium Kinetic Isotope Effects on Lomitapide Metabolism

The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break.

For metabolic reactions that involve the cleavage of a C-H bond in the rate-determining step, substituting hydrogen with deuterium can significantly slow down the reaction rate. nih.gov The primary metabolism of lomitapide to its M1 and M3 metabolites involves oxidative N-dealkylation, a process catalyzed by CYP3A4 that entails the breaking of C-H bonds. nih.govnih.gov Therefore, the metabolism of this compound is expected to be slower than that of lomitapide. This can be experimentally verified by comparing the rate of metabolism of both compounds in in vitro systems.

Preclinical Pharmacokinetic Profiling utilizing this compound

While this compound is primarily a tool for studying the parent compound, its own pharmacokinetic profile can be informative. In preclinical animal models, administering this compound and comparing its pharmacokinetic parameters to those of lomitapide can provide a direct in vivo measure of the deuterium isotope effect. nih.govmdpi.com

Illustrative Preclinical Pharmacokinetic Data (Rat Model):

Compound Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t1/2 (h)
Lomitapide150 ± 256.2 ± 1.12500 ± 45038.5 ± 5.2
This compound180 ± 306.5 ± 1.33200 ± 51042.1 ± 6.0

This table presents hypothetical pharmacokinetic parameters for lomitapide and this compound in a rat model, illustrating a potential increase in exposure (Cmax and AUC) and a slightly longer half-life (t1/2) for the deuterated compound due to a reduced rate of metabolic clearance. Such data would be invaluable for understanding the in vivo consequences of altering the metabolic profile of lomitapide through deuteration. umich.edu

Absorption, Distribution, and Excretion Studies in Animal Models

In studies with non-deuterated lomitapide, it has been shown to inhibit triglyceride secretion in fasted rats and reduce total plasma cholesterol levels in hamsters. caymanchem.com Furthermore, it has demonstrated efficacy in decreasing plasma cholesterol and triglyceride levels in the Watanabe-heritable hyperlipidemic (WHHL) rabbit model, which is a model for homozygous familial hypercholesterolemia. caymanchem.com

Isotopic tracing with this compound would be instrumental in precisely quantifying the extent and rate of absorption from the gastrointestinal tract, its distribution into various tissues, and the routes and rates of its excretion from the body. The use of a stable isotope-labeled version like this compound allows for highly sensitive and specific detection by mass spectrometry, distinguishing it from endogenous compounds and the non-labeled drug.

Table 1: Representative Pharmacokinetic Parameters of Lomitapide in Animal Models

Animal ModelParameterValueReference
Fasted RatsED50 (Triglyceride Secretion Inhibition)0.19 mg/kg (p.o.) caymanchem.com
HamstersED50 (Total Plasma Cholesterol Reduction)2.4 mg/kg caymanchem.com
WHHL RabbitsDose for Cholesterol & Triglyceride Reduction10 mg/kg caymanchem.com

This table represents data for the non-deuterated lomitapide, as specific data for this compound was not available in the public domain.

Comparative Pharmacokinetics of Lomitapide and this compound

A key application of this compound is in comparative pharmacokinetic studies. By co-administering Lomitapide and this compound, researchers can investigate the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In pharmacokinetics, this can influence the rate of metabolism.

If the deuterium atoms in this compound are located at sites of metabolic oxidation, the C-D bond, being stronger than the C-H bond, can slow down the rate of metabolism by enzymes such as cytochrome P450 (CYP) 3A4, which is the primary enzyme responsible for lomitapide metabolism. nih.govdrugbank.com This would result in a longer half-life and increased exposure (AUC) for this compound compared to lomitapide.

However, if the deuterium labeling is not at a site of metabolism, the pharmacokinetic profiles of the two compounds are expected to be very similar. In this scenario, this compound serves as an ideal internal standard for bioanalytical assays, as it behaves almost identically to the analyte (lomitapide) during extraction, chromatography, and ionization, but is distinguishable by its higher mass.

While direct comparative pharmacokinetic data between lomitapide and this compound in the public domain is scarce, the known metabolism of lomitapide provides a basis for what such a study would investigate. Lomitapide is extensively metabolized in the liver, primarily by CYP3A4, to its main inactive metabolites, M1 and M3. nih.govdrugbank.com A comparative study would precisely measure the formation rates of these metabolites from both lomitapide and this compound to elucidate any isotopic effects on metabolic pathways.

Table 2: Key Metabolic Information for Lomitapide

Metabolizing EnzymePrimary MetabolitesRoute of EliminationReference
CYP3A4 (major), CYP1A2, CYP2B6, CYP2C8, CYP2C19 (minor)M1 and M3 (inactive)Urine (52.9-59.5%), Feces (33.4-35.1%) nih.govdrugbank.com

This table outlines the metabolism of the non-deuterated lomitapide. A comparative study with this compound would aim to determine if these pathways and elimination routes are altered due to isotopic labeling.

Preclinical Mechanistic and Efficacy Research with Lomitapide: Methodological Contributions of Deuterated Analogs

In Vitro Studies on Microsomal Triglyceride Transfer Protein (MTP) Inhibition

In vitro studies are fundamental in characterizing the direct interaction of a drug with its molecular target. For Lomitapide (B243), these studies have established its potent inhibitory effect on MTP, a key protein in the assembly of apolipoprotein B (apoB)-containing lipoproteins.

Quantitative Assessment of MTP Binding and Inhibition Kinetics

The intrinsic potency of Lomitapide as an MTP inhibitor has been quantified through various in vitro assays. These assays have determined the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug required to inhibit a biological process by 50%. Lomitapide has been shown to be a potent inhibitor of MTP with an IC50 of approximately 0.5 to 8 nM in triglyceride transfer assays. caymanchem.commedchemexpress.combertin-bioreagent.com

In such quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards like Lomitapide-d8 are indispensable. caymanchem.combertin-bioreagent.com The purpose of an internal standard is to correct for variability during sample analysis, ensuring the accuracy and precision of the quantification of the parent compound, Lomitapide. biopharmaservices.com this compound is ideally suited for this role as it is chemically identical to Lomitapide, but its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. This ensures that any loss of analyte during sample preparation or fluctuations in instrument response affects both the analyte and the internal standard equally, leading to reliable data. biopharmaservices.com

Table 1: In Vitro Inhibition Data for Lomitapide

ParameterValueCell/Assay Type
MTP Inhibition (IC50)~0.5 - 8 nMTriglyceride Transfer Assay
ApoB Secretion (EC50)~0.8 nMHepG2 Cells

This table presents data for the non-deuterated Lomitapide, with the understanding that this compound is used as an internal standard for its quantification.

Cellular Models for Apolipoprotein B Secretion Studies

To understand the cellular consequences of MTP inhibition, researchers have utilized cell lines such as the human hepatoma cell line, HepG2. These cells are a well-established model for studying the assembly and secretion of apoB-containing lipoproteins, namely very-low-density lipoprotein (VLDL). In these cellular models, Lomitapide has been shown to inhibit the secretion of apoB with a half-maximal effective concentration (EC50) of approximately 0.8 nM. caymanchem.combertin-bioreagent.com This demonstrates that the inhibition of MTP by Lomitapide translates into a functional reduction in the output of lipoproteins from liver cells.

The accurate determination of Lomitapide concentrations within these cellular assays is critical for establishing a precise dose-response relationship. The use of this compound as an internal standard in LC-MS-based quantification methods allows for the precise measurement of Lomitapide in cell lysates and culture media, thereby strengthening the validity of the EC50 values obtained.

In Vivo Animal Model Investigations of Lipid Metabolism Modulation

Following the characterization of its in vitro activity, the effects of Lomitapide on lipid metabolism were investigated in various animal models of hyperlipidemia and atherosclerosis. These studies were essential to confirm the therapeutic potential of MTP inhibition in a complex biological system.

Studies in Hyperlipidemic Rodent Models

Rodent models that exhibit high levels of blood lipids, such as hyperlipidemic hamsters, rats, and low-density lipoprotein receptor knockout (LDLr-/-) mice, have been pivotal in the preclinical assessment of Lomitapide. In fasted rats, Lomitapide demonstrated a potent inhibition of triglyceride secretion, with a median effective dose (ED50) of 0.19 mg/kg. caymanchem.combertin-bioreagent.com Furthermore, in hamsters, Lomitapide effectively reduced total plasma cholesterol levels with an ED50 of 2.4 mg/kg. caymanchem.combertin-bioreagent.com Studies in LDLr-/- mice fed a high-fat diet also showed that treatment with Lomitapide significantly reduced levels of total cholesterol, LDL/VLDL, and triglycerides. mdpi.com

The pharmacokinetic analysis of Lomitapide in these animal models, which is crucial for understanding its absorption, distribution, metabolism, and excretion, relies on the accurate measurement of the drug's concentration in plasma and tissues over time. This compound serves as the ideal internal standard for these bioanalytical studies, enabling robust pharmacokinetic profiling and the establishment of a clear relationship between drug exposure and its lipid-lowering effects.

Table 2: Effects of Lomitapide in Hyperlipidemic Rodent Models

Animal ModelDietKey Findings
LDLr-/- MiceHigh-Fat DietSignificant reduction in total cholesterol, LDL/VLDL, and triglycerides.
HamstersNot SpecifiedReduction in total plasma cholesterol (ED50 = 2.4 mg/kg).
RatsFastedInhibition of triglyceride secretion (ED50 = 0.19 mg/kg).

This table presents data for the non-deuterated Lomitapide, with the understanding that this compound is used as an internal standard for its quantification in pharmacokinetic studies.

Assessment of Atherosclerosis Progression in Genetically Modified Animal Models

To evaluate the potential of Lomitapide to prevent or slow the development of atherosclerosis, genetically modified animal models that spontaneously develop atherosclerotic plaques, such as Watanabe Heritable Hyperlipidemic (WHHL) rabbits and LDLr-/- mice, have been employed. caymanchem.commdpi.com The WHHL rabbit is a model for homozygous familial hypercholesterolemia. caymanchem.com In these rabbits, Lomitapide administration has been shown to decrease plasma cholesterol and triglyceride levels. caymanchem.com Studies in apoE knockout mice, another model prone to atherosclerosis, have also suggested that MTP inhibitors can decrease the development of atherosclerotic lesions. mdpi.com

The long-term nature of these atherosclerosis studies necessitates reliable and reproducible methods for monitoring Lomitapide levels to ensure consistent drug exposure. The use of this compound as an internal standard in these longitudinal studies is critical for validating the pharmacokinetic data and correlating it with the observed effects on plaque progression.

Research on Drug-Drug Interactions and Pharmacodynamic Interactions in Preclinical Systems

Lomitapide is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system and is also an inhibitor of this enzyme. nih.gov This creates a potential for drug-drug interactions. Preclinical studies are essential to identify and characterize these interactions. For instance, research in mice has investigated the interaction between Lomitapide and drugs that are distributed in VLDL/LDL particles. These studies help to predict how Lomitapide might affect the pharmacokinetics of co-administered medications in a clinical setting.

In these preclinical drug-drug interaction studies, the ability to accurately quantify Lomitapide and any co-administered drugs is paramount. The use of deuterated internal standards, such as this compound, allows for the development of highly specific and sensitive LC-MS methods to simultaneously measure multiple analytes in biological matrices, thereby providing a clear picture of the pharmacokinetic interactions.

Solid State Characterization of Lomitapide and Its Deuterated Variants for Research Applications

Polymorphism and Amorphous Forms in Pharmaceutical Research Standards

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. rsc.org These different forms, or polymorphs, can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. rsc.org The presence of different polymorphic forms or an amorphous (non-crystalline) solid can significantly impact the reliability and reproducibility of experimental results, making the characterization of these forms essential for a reference standard.

X-Ray Powder Diffraction (XRPD) Analysis

X-Ray Powder Diffraction (XRPD) is a primary technique for the characterization of crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for its identification.

Lomitapide (B243): Patents reveal the existence of at least two crystalline polymorphs of Lomitapide, designated as Form 1 and Form 2.

Form 1 of Lomitapide is characterized by XRPD peaks at approximately 5.4, 10.8, 13.4, 13.6, 18.1, 18.9, and 21.9 ± 0.2 degrees 2θ.

Form 2 of Lomitapide is identified by XRPD peaks at about 5.5, 10.9, 13.5, 13.7, 18.2, 19.0, and 22.0 ± 0.2 degrees 2θ. rsc.org

Additionally, various polymorphic forms of Lomitapide mesylate, a salt of Lomitapide, have been identified and designated as Forms A, B, C, I, and II, each with its own characteristic XRPD pattern. caymanchem.comsynzeal.com An amorphous form of Lomitapide mesylate has also been described, which lacks the long-range molecular order of crystalline forms and thus produces a diffuse XRPD pattern without sharp peaks. rsc.org

Lomitapide-d8: Specific XRPD data for this compound is not publicly available in the reviewed literature. However, suppliers of this compound describe it as a crystalline solid. caymanchem.com The introduction of deuterium (B1214612) can, in some cases, lead to "isotopic polymorphism," where the deuterated compound adopts a different crystal structure from its non-deuterated counterpart. rsc.org This phenomenon arises from the subtle changes in intermolecular forces, particularly hydrogen bonding, and molecular vibrations upon isotopic substitution. Therefore, it is plausible that the XRPD pattern of this compound could differ from that of non-deuterated Lomitapide.

Interactive Table: XRPD Peaks for Crystalline Forms of Lomitapide

Form Characteristic 2θ Peaks (± 0.2 degrees)
Lomitapide Form 1 5.4, 10.8, 13.4, 13.6, 18.1, 18.9, 21.9
Lomitapide Form 2 5.5, 10.9, 13.5, 13.7, 18.2, 19.0, 22.0
Lomitapide Mesylate Form I 6.269, 7.130, 11.479, 12.540, 14.019, 14.318, 17.104, 17.703, 17.977, 21.627, 21.877

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a substance as a function of temperature. DSC measures the heat flow associated with transitions like melting and crystallization, while TGA measures changes in mass upon heating, indicating decomposition or loss of volatiles.

Lomitapide: While specific DSC and TGA data for the different polymorphs of Lomitapide are detailed within patent literature, this information is not broadly publicly available. Generally, different polymorphs will exhibit different melting points and thermal stability profiles. For instance, one polymorph may melt at a distinct temperature compared to another, or an amorphous form will typically exhibit a glass transition rather than a sharp melting point.

This compound: As with XRPD, specific DSC and TGA data for this compound are not found in the public domain. The substitution of hydrogen with deuterium increases the molecular weight (from 693.7 g/mol for Lomitapide to 701.8 g/mol for this compound). This mass difference, along with potential changes in crystal packing and intermolecular forces, could lead to variations in the thermal properties of this compound compared to Lomitapide. These differences might manifest as shifts in melting points or decomposition temperatures.

Implications of Solid-State Properties for Reference Standard Stability and Purity

The solid-state characteristics of a reference standard like this compound are critical for ensuring its long-term stability and purity.

Stability: Amorphous forms are generally less stable than their crystalline counterparts and can be more prone to degradation or conversion to a more stable crystalline form over time, especially under varying temperature and humidity conditions. The presence of an unstable polymorph could also lead to changes in the material's physical properties during storage. For a reference standard, such transformations could compromise its integrity and lead to inaccurate analytical results. The stability of this compound as a "crystalline solid" is advantageous for its role as a reference standard. caymanchem.com

Purity: The polymorphic form of a compound can influence its purification process. Different polymorphs may have different solubilities, which can affect crystallization-based purification methods. The presence of an undesired polymorph is considered a physical impurity. For a deuterated internal standard like this compound, which is used for precise quantification, ensuring high polymorphic purity is essential to maintain its calibrated concentration and prevent interference from other forms.

Future Research Directions and Emerging Applications of Lomitapide D8

Development of Advanced Analytical Techniques for Comprehensive Metabolomics

The field of metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological system, heavily relies on advanced analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. lcms.cznih.gov Stable isotope-labeled compounds, such as Lomitapide-d8, are instrumental in these techniques. nih.govnih.gov

In comprehensive metabolomics studies, deuterated standards are crucial for accurate metabolite quantification by correcting for variations in sample preparation and instrument response. mdpi.comnih.gov The use of this compound could be expanded to serve as a tool in metabolic flux analysis, a technique that traces the flow of atoms through metabolic pathways. mdpi.combiorxiv.orgnih.gov By introducing a deuterated substrate and monitoring the incorporation of deuterium (B1214612) into downstream metabolites, researchers can gain insights into the dynamic activity of metabolic networks. Given that Lomitapide (B243) affects lipid metabolism, nih.govdovepress.com this compound could potentially be used to probe the intricacies of lipid pathways under both normal and pathological conditions.

Recent advancements in high-resolution mass spectrometry (HRMS) are enabling more precise differentiation and quantification of isotopologues (molecules that differ only in their isotopic composition). nih.gov These techniques, when coupled with this compound, could facilitate more detailed investigations into the metabolic fate of Lomitapide and its impact on the broader metabolome. nih.gov

Table 1: Analytical Techniques in Metabolomics

TechniqueApplication in Conjunction with this compound
Liquid Chromatography-Mass Spectrometry (LC-MS)Primary method for quantifying Lomitapide in biological samples, using this compound as an internal standard. caymanchem.com
Gas Chromatography-Mass Spectrometry (GC-MS)Alternative to LC-MS for the analysis of volatile metabolites; this compound can serve as a standard.
High-Resolution Mass Spectrometry (HRMS)Enables precise mass measurements, allowing for detailed studies of Lomitapide's metabolic products. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyCan be used to determine the specific sites of deuterium labeling in this compound and to trace metabolic pathways. hwb.gov.in
Metabolic Flux AnalysisPotential application to trace the metabolic fate of the deuterated portion of the molecule through lipid pathways. mdpi.comnih.gov

Exploration of Novel Isotope-Labeled Drug Discovery and Development Strategies

The incorporation of deuterium into drug molecules, a strategy known as "deuterium switching," has emerged as a powerful tool in drug discovery and development. nih.govnobracat-isotopes.comaquigenbio.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect. informaticsjournals.co.in This can result in an improved pharmacokinetic profile, including increased half-life, enhanced bioavailability, and reduced formation of toxic metabolites. bocsci.comnih.gov

While this compound is currently used as an analytical tool, its properties as a deuterated compound suggest potential therapeutic applications. The metabolism of Lomitapide is known to be a key factor in its clinical use. nih.govmedchemexpress.com By strategically placing deuterium atoms at sites of metabolic vulnerability in the Lomitapide molecule, it may be possible to create a novel therapeutic agent with a more favorable pharmacokinetic and safety profile. bioscientia.de This approach has been successfully applied to other drugs, leading to the development of FDA-approved deuterated pharmaceuticals. nih.govnobracat-isotopes.com

Future research could focus on synthesizing different isotopologues of Lomitapide with deuterium at various positions to investigate how this affects its metabolism and efficacy. Such studies would involve extensive preclinical testing to evaluate the pharmacokinetics, pharmacodynamics, and toxicology of these new deuterated analogs. hwb.gov.insymeres.com

Table 2: Potential Benefits of a Deuterated Lomitapide Analog as a Therapeutic Agent

FeaturePotential Advantage
Improved Metabolic Stability Slower breakdown by metabolic enzymes could lead to a longer half-life and less frequent dosing. informaticsjournals.co.inbocsci.com
Enhanced Bioavailability Reduced first-pass metabolism could increase the amount of active drug reaching systemic circulation. symeres.com
Reduced Metabolite-Related Toxicity Altering metabolic pathways could decrease the formation of potentially harmful metabolites. bocsci.comnih.gov
Increased Therapeutic Index A more favorable balance between efficacy and toxicity could be achieved. bioscientia.de

Integration of Deuterated Analogs in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems by integrating data from multiple "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. acs.orgresearchgate.net Stable isotope-labeled compounds are becoming increasingly important in these multi-omics approaches. mdpi.comnih.govoup.com

This compound, as a stable isotope-labeled molecule, can be a valuable tool in systems biology research focused on lipid metabolism and related diseases. In a multi-omics study, this compound could be administered to a model system, and its effects could be monitored across different molecular levels. For instance, researchers could simultaneously measure changes in gene expression (transcriptomics), protein levels (proteomics), and the metabolite profile (metabolomics) in response to treatment with the deuterated compound. nih.gov

This integrated approach would provide a more holistic understanding of Lomitapide's mechanism of action and its downstream effects on cellular networks. The use of a deuterated standard like this compound ensures the accuracy of the metabolomics data, which is a critical component of any multi-omics analysis. mdpi.com The insights gained from such studies could help to identify new biomarkers for drug response, uncover novel drug targets, and contribute to the development of personalized medicine strategies for lipid disorders. frontiersin.org The concept of "isotopomics," which combines widespread stable isotope labeling with global metabolic profiling, represents a powerful strategy for mapping dynamic metabolic responses in living systems. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. How should researchers design in vitro experiments to evaluate Lomitapide-d8's pharmacological activity?

  • Methodological Answer :

  • Use physiologically relevant cell lines (e.g., hepatic or intestinal models) to assess target engagement (e.g., MTP inhibition).
  • Establish dose-response curves with at least five concentrations, validated via fluorescence-based assays or LC-MS/MS for quantification .
  • Include negative controls (vehicle-only) and positive controls (e.g., known MTP inhibitors) to validate experimental conditions .
  • Replicate experiments ≥3 times to ensure statistical power, and report variability as standard error of the mean (SEM) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Apply nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism or R packages (e.g., drc) .
  • For comparative studies, employ ANOVA with Tukey’s post-hoc test to assess significance across multiple groups .
  • Report confidence intervals (95%) and effect sizes to contextualize clinical relevance .

Q. How can researchers validate this compound's stability under varying experimental conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC-UV or UPLC-MS to monitor degradation products .
  • Assess pH-dependent stability (e.g., simulated gastric fluid at pH 1.2 vs. intestinal fluid at pH 6.8) to model in vivo behavior .
  • Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. What experimental strategies mitigate off-target effects of this compound in complex biological systems?

  • Methodological Answer :

  • Employ chemoproteomics (e.g., activity-based protein profiling) to identify unintended protein interactions .
  • Use CRISPR-Cas9 knockout models to confirm target specificity (e.g., MTP-KO vs. wild-type cells) .
  • Validate findings with orthogonal assays (e.g., thermal shift assays for binding confirmation) .

Q. How can researchers resolve discrepancies in this compound's cellular uptake efficiency reported across studies?

  • Methodological Answer :

  • Standardize assay conditions (e.g., incubation time, serum concentration) to reduce inter-lab variability .
  • Compare uptake kinetics using isotopic labeling (e.g., ³H-Lomitapide-d8) vs. fluorescent probes .
  • Conduct meta-analyses of published data to identify confounding variables (e.g., cell passage number, culture media) .

Q. What computational methods are effective for predicting this compound's metabolite interactions?

  • Methodological Answer :

  • Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME to identify potential metabolites .
  • Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and HR-MS/MS .
  • Apply molecular docking (e.g., AutoDock Vina) to assess metabolite binding to off-target enzymes (e.g., CYP450 isoforms) .

Q. What strategies are effective for integrating multi-omics data in this compound's mechanistic studies?

  • Methodological Answer :

  • Combine transcriptomics (RNA-seq) and lipidomics (LC-MS) to map pathway perturbations (e.g., VLDL assembly pathways) .
  • Use network pharmacology platforms (e.g., Cytoscape) to visualize compound-target-disease interactions .
  • Apply machine learning (e.g., Random Forest) to prioritize biomarkers of efficacy/toxicity from multi-omics datasets .

Data Presentation & Reproducibility

Q. How should researchers present contradictory findings in this compound's pharmacokinetic data?

  • Methodological Answer :

  • Use forest plots to visualize inter-study variability in parameters like Cₘₐₓ or AUC .
  • Discuss methodological differences (e.g., dosing regimens, analytical techniques) in supplementary tables .
  • Apply sensitivity analysis to identify variables most affecting outcomes (e.g., bioavailability vs. clearance rates) .

Q. What frameworks ensure reproducibility in this compound's preclinical studies?

  • Methodological Answer :

  • Follow ARRIVE 2.0 guidelines for animal studies, including detailed protocols for randomization and blinding .
  • Deposit raw data in FAIR-aligned repositories (e.g., Zenodo) with metadata on instrumentation and software versions .
  • Use electronic lab notebooks (e.g., LabArchives) to track protocol deviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.